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Compound of Interest

Compound Name: Azemiglitazone

Cat. No.: B1677545

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiglitazone, also known as MSDC-0602, is a novel insulin-sensitizing agent under
investigation for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic
steatohepatitis (NASH). It represents a new generation of therapeutics that modulate cellular
metabolism by targeting the mitochondrial pyruvate carrier (MPC). This technical guide
provides a comprehensive overview of the chemical structure and a plausible synthetic route
for Azemiglitazone, based on established organic chemistry principles and analogous
syntheses. Furthermore, it elucidates the key signaling pathway affected by Azemiglitazone's
mechanism of action.

Chemical Structure and Properties

Azemiglitazone is a thiazolidinedione derivative with the systematic IUPAC name 5-[[4-[2-(3-
methoxyphenyl)-2-oxoethoxy]phenyllmethyl]-1,3-thiazolidine-2,4-dione.[1] Its chemical and
physical properties are summarized in the table below.
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Property Value Reference(s)
Molecular Formula C19H17NOsS [1]

Molar Mass 371.41 g/mol [1]

CAS Number 1133819-87-0 [1]
Appearance White to off-white solid

COC1=CC=CC(=C1)C(=0)CO
SMILES C2=CC=C(C=C2)CC3C(=O)N  [1]
C(=0)S3

Synthesis of Azemiglitazone

The synthesis of Azemiglitazone can be envisioned as a multi-step process involving the
preparation of a key benzaldehyde intermediate followed by its condensation with thiazolidine-
2,4-dione and subsequent reduction. While a specific detailed protocol for Azemiglitazone is
not publicly available, the following sections outline a feasible synthetic strategy based on well-
established chemical reactions for similar compounds.

Synthesis of the Key Intermediate: 4-[2-(3-
methoxyphenyl)-2-oxoethoxy]benzaldehyde

The synthesis of this key intermediate likely involves an etherification reaction between 4-
hydroxybenzaldehyde and a suitable 2-halo-1-(3-methoxyphenyl)ethan-1-one derivative.

Experimental Protocol (Proposed):

¢ Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is
brominated using a suitable brominating agent such as bromine in methanol or N-
bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a
solvent like carbon tetrachloride. The reaction is typically carried out at room temperature or
with gentle heating.

o Williamson Ether Synthesis: 4-Hydroxybenzaldehyde is reacted with the previously
synthesized 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a base and a
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suitable solvent.

Reactants & . Temperatur  Reaction
Molar Ratio  Solvent Base )
Reagents e (°C) Time (h)
4- Room
Acetone or K2COs or
Hydroxybenz 1.0 Temperature 4-8
DMF NaH
aldehyde to 60
2-bromo-1-(3-
methoxyphen
P 1.0-1.2
yl)ethan-1-
one

The reaction mixture is stirred at the specified temperature for the allotted time. Progress is
monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is
worked up by filtering the inorganic salts and evaporating the solvent. The crude product is
then purified, typically by recrystallization from a suitable solvent like ethanol or by column
chromatography on silica gel.

Knoevenagel Condensation

The synthesized benzaldehyde intermediate is then condensed with thiazolidine-2,4-dione in a
Knoevenagel condensation reaction. This reaction forms a benzylidene intermediate.

Experimental Protocol (Proposed):

Reactants & . Temperatur  Reaction
Molar Ratio  Solvent Catalyst .
Reagents e (°C) Time (h)

4-[2-(3-

methoxyphen o
Toluene or Piperidine or

yl)-2- 1.0 . Reflux 4-8
Ethanol Pyrrolidine

oxoethoxy]be

nzaldehyde

Thiazolidine-
2,4-dione

1.0
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The reactants are refluxed in the chosen solvent with a catalytic amount of a weak base. The
water formed during the reaction is typically removed using a Dean-Stark apparatus if toluene
is the solvent. After the reaction is complete (monitored by TLC), the mixture is cooled, and the
precipitated product is collected by filtration, washed with a cold solvent, and dried. This yields
5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyllmethylene]-1,3-thiazolidine-2,4-dione.

Reduction of the Benzylidene Intermediate

The final step is the reduction of the exocyclic double bond of the benzylidene intermediate to
yield Azemiglitazone.

Experimental Protocol (Proposed):

Reducing Temperature Reaction Time
Reactant Solvent
Agent (°C) (h)
5-{[4-[2-(3-
methoxyphenyl)-  Sodium
2- borohydride
0 to Room
oxoethoxylpheny  (NaBHa4) / Methanol/THF 2-4
_ Temperature
[[methylene]-1,3-  Magnesium (Mg)
thiazolidine-2,4- in Methanol
dione

The benzylidene intermediate is dissolved in a suitable solvent mixture. The reducing agent is
added portion-wise at a controlled temperature. The reaction is monitored by TLC. Once the
starting material is consumed, the reaction is quenched, for example, by the addition of a dilute
acid. The product is then extracted with an organic solvent, and the organic layer is washed,
dried, and concentrated. The crude Azemiglitazone is then purified by column
chromatography or recrystallization to afford the final product.

Mechanism of Action and Signaling Pathway

Azemiglitazone's primary mechanism of action is the inhibition of the mitochondrial pyruvate
carrier (MPC).[2] The MPC is a protein complex located on the inner mitochondrial membrane
responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] This
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transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative
phosphorylation.

By inhibiting the MPC, Azemiglitazone effectively reduces the entry of pyruvate into the
mitochondria. This leads to a metabolic shift where the cell decreases its reliance on glucose
oxidation for energy and increases the utilization of alternative fuel sources, namely fatty acids
and amino acids.

The key consequences of MPC inhibition by Azemiglitazone include:

o Reduced Pyruvate Dehydrogenase (PDH) activity: With less pyruvate available in the
mitochondria, the conversion of pyruvate to acetyl-CoA by the PDH complex is diminished.

o Decreased TCA Cycle Flux from Glucose: The reduced availability of acetyl-CoA from
pyruvate leads to a decrease in the rate of the TCA cycle when glucose is the primary fuel
source.

 Increased Fatty Acid Oxidation: To compensate for the reduced glucose oxidation, cells
upregulate the breakdown of fatty acids (3-oxidation) to produce acetyl-CoA, which then
enters the TCA cycle.

¢ Increased Amino Acid Catabolism: Certain amino acids can be converted into TCA cycle
intermediates (anaplerosis) or acetyl-CoA, and their catabolism is increased to maintain
cellular energy levels.

e Reduced Gluconeogenesis: In the liver, the reduced influx of pyruvate, a key gluconeogenic
precursor, contributes to lower rates of glucose production.

This metabolic reprogramming is believed to be the basis for Azemiglitazone's insulin-
sensitizing effects.

Signaling Pathway Diagram

The following diagram, generated using DOT language, illustrates the central role of the
Mitochondrial Pyruvate Carrier and the effect of its inhibition by Azemiglitazone.
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Azemiglitazone inhibits the MPC, altering metabolic flux.

Experimental Workflow for Synthesis

The following diagram outlines the general experimental workflow for the synthesis of

Azemiglitazone.
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Step 1: Intermediate Synthesis

4-Hydroxybenzaldehyde 2-bromo-1-(3-methoxyphenyl)ethan-1-one
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Step 2: Condensation

Thiazolidine-2,4-dione 4-[2-(3-methoxyphenyl)-2-oxoethoxy]benzaldehyde

\
Knoevenagel Condensation Purification
(Catalyst, Solvent) (Recrystallization/Chromatography)
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Proposed synthetic workflow for Azemiglitazone.
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Conclusion

Azemiglitazone is a promising therapeutic candidate with a unique mechanism of action
targeting mitochondrial metabolism. Its synthesis involves a plausible and scalable multi-step
route common in medicinal chemistry. By inhibiting the mitochondrial pyruvate carrier,
Azemiglitazone induces a significant metabolic shift, which is anticipated to provide
therapeutic benefits in metabolic diseases. Further research and clinical trials will continue to
elucidate the full potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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